Streptonigrin
Overview
Description
Streptonigrin is an aminoquinone alkaloid isolated from the bacterium Streptomyces flocculus. It is known for its potent antitumor and antibacterial properties. Initially discovered in the late 1950s, this compound has been the subject of extensive research due to its unique chemical structure and significant biological activities .
Mechanism of Action
Target of Action
Streptonigrin, an aminoquinone antitumor and antibacterial antibiotic , primarily targets the SUMO-specific protease SENP1 and β-catenin . SENP1 is a crucial enzyme involved in the post-translational modification of proteins, while β-catenin is a key player in the Wnt signaling pathway, which is often dysregulated in cancer .
Mode of Action
This compound binds to SENP1 on the surface where SUMO binds, disrupting the SENP1-SUMO1 interaction . This binding is facilitated by aromatic π stacking interactions . In the case of β-catenin, this compound acts as an inhibitor of β-catenin/Tcf signaling . Furthermore, this compound binds irreversibly to DNA in the presence of certain metal cations (e.g., Zn, Cu, Fe, Mn, Cd, Au) and is then activated via a one- or two-electron reductase, with NAD(P)H .
Biochemical Pathways
This compound affects the SUMOylation pathway and the Wnt/β-catenin signaling pathway . Increased global SUMOylation levels are observed upon treatment with this compound . In the Wnt/β-catenin signaling pathway, this compound acts as an inhibitor, affecting the activity of β-catenin .
Pharmacokinetics
It is known that the compound’s antineoplastic activity requires reductive activation by xanthine-converting enzymes
Result of Action
This compound’s interaction with its targets leads to increased global SUMOylation levels and a reduced level of hypoxia-inducible factor alpha (HIF1α) . It also has a cytotoxic effect against β-catenin-activated human cancer cells . Moreover, this compound has been shown to cause an increase in heterochromatin without significantly affecting cell proliferation and viability .
Action Environment
Additionally, the biology of Streptomyces flocculus, the bacterium that produces this compound, suggests that environmental stress can impact the expressed phenotypes
Biochemical Analysis
Biochemical Properties
Streptonigrin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the SUMO-specific protease SENP1 . This compound binds to SENP1 on the surface where SUMO binds and disrupts SENP1-SUMO1 interaction .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, this compound treatment results in increased global SUMOylation levels and reduced level of hypoxia-inducible factor alpha (HIF1α) . It also causes a first-order decline in the viability of bacteria .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds and inhibits the SUMO-specific protease SENP1 . NMR studies have identified that this compound binds to SENP1 on the surface where SUMO binds and disrupts SENP1-SUMO1 interaction . It also inhibits the replication of oncorna virus in vitro and in vivo .
Subcellular Localization
This compound-treated cells exhibit compacted DNA foci in the nucleus that co-localize with Heterochromatin Protein 1 alpha (HP1α)
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of streptonigrin involves multiple steps, including the formation of a key pentasubstituted pyridine fragment. This is achieved through ring-closing metathesis, which is a crucial step in the synthesis . The synthesis typically involves the use of ethyl glyoxalate as a starting material, and the process includes several oxidation and reduction steps to achieve the final product .
Industrial Production Methods: Industrial production of this compound is primarily based on fermentation processes using Streptomyces flocculus. The bacterium is cultured under specific conditions to optimize the yield of this compound. The compound is then extracted and purified from the culture medium .
Chemical Reactions Analysis
Types of Reactions: Streptonigrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, oxidation of this compound with basic hydrogen peroxide produces tribasic streptonigric acid, while oxidation with basic permanganate forms tetrabasic streptonigrinic acid .
Common Reagents and Conditions:
Oxidation: Basic hydrogen peroxide, basic permanganate
Reduction: Sodium borohydride
Substitution: Various nucleophiles can be used for substitution reactions on the quinone moiety.
Major Products:
- Tribasic streptonigric acid
- Tetrabasic streptonigrinic acid
Scientific Research Applications
- Chemistry: Used as a model compound for studying quinone chemistry and redox reactions.
- Biology: Investigated for its effects on DNA and protein synthesis in cells.
- Medicine: Explored as an anticancer and antibacterial agent. Although its clinical use was discontinued due to toxicity, it remains a valuable tool in cancer research .
- Industry: Potential applications in developing new antibiotics and anticancer drugs .
Comparison with Similar Compounds
Streptonigrin is unique among aminoquinone antibiotics due to its potent antitumor activity and the specific mechanism involving metal cations and redox reactions. Similar compounds include:
- Mitomycin C: Another quinone antibiotic with antitumor properties, but it functions through a different mechanism involving DNA cross-linking.
- Actinomycin D: A peptide antibiotic that intercalates into DNA and inhibits RNA synthesis .
This compound stands out due to its specific interaction with metal cations and its ability to generate reactive oxygen species, making it a unique tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
5-amino-6-(7-amino-6-methoxy-5,8-dioxoquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O8/c1-9-14(10-6-8-13(35-2)23(36-3)20(10)30)15(26)19(29-17(9)25(33)34)12-7-5-11-18(28-12)22(32)16(27)24(37-4)21(11)31/h5-8,30H,26-27H2,1-4H3,(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYJZLYGTZKPJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=C(C=C4)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00960034 | |
Record name | 5-Amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00960034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
74.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11532976 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3930-19-6 | |
Record name | Streptonigrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3930-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Streptonigrin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003930196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | streptonigrin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83950 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | streptonigrin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56748 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | streptonigrin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45383 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Amino-6-(7-amino-6-methoxy-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-(2-hydroxy-3,4-dimethoxyphenyl)-3-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00960034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rufocromomycin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.366 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STREPTONIGRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/261Q3JB310 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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